molecular formula C15H13N3O3S B2586220 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide CAS No. 953921-78-3

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2586220
CAS No.: 953921-78-3
M. Wt: 315.35
InChI Key: OEURYAFALSAJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a combination of furan, pyridazine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and thiophene intermediates, followed by their coupling with a pyridazine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

  • Step 1: Synthesis of Furan Intermediate

    • Reactants: Furan-2-carboxylic acid, suitable reagents for activation (e.g., thionyl chloride)
    • Conditions: Reflux in an appropriate solvent (e.g., dichloromethane)
  • Step 2: Synthesis of Pyridazine Intermediate

    • Reactants: Hydrazine hydrate, 2,3-diketone
    • Conditions: Heating under reflux in ethanol
  • Step 3: Coupling Reaction

    • Reactants: Furan intermediate, pyridazine intermediate, thiophene-2-carboxylic acid
    • Conditions: Catalysts (e.g., palladium-based), solvents (e.g., DMF), elevated temperatures

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation Products: Furan-2,5-dione, thiophene-2,5-dione

    Reduction Products: Dihydropyridazine derivatives

    Substitution Products: Various substituted furan, pyridazine, and thiophene derivatives

Scientific Research Applications

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Exploration of its electronic properties for use in organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
  • N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide
  • N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

Uniqueness

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide is unique due to the combination of furan, pyridazine, and thiophene moieties in a single molecule. This structural arrangement provides a distinct set of chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-14-6-5-11(12-3-1-9-21-12)17-18(14)8-7-16-15(20)13-4-2-10-22-13/h1-6,9-10H,7-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEURYAFALSAJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.